Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Elucidating substituent-dependent cytotoxicity in 1,3,4-thiadiazole series is hindered by limited commercial access to non-methoxy analogs. Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-32-0) solves this by providing the 4-ethoxy congener for direct SAR comparison against the published 4-methoxy benchmark (5f, SKOV-3 IC50 19.5 μM). • Unique 4-ethoxy substitution introduces distinct steric and lipophilic properties (ΔlogP ~+0.5 vs. 4-OMe), enabling rational optimization of membrane permeability without violating Lipinski rules. • Use alongside validated MTT assay protocols to probe ovarian tumor selectivity (SKOV-3 > HL-60 > MOLT-4 trend) and explore composition-of-matter opportunities beyond existing thiadiazole patent space. • Supplied as a research-grade solid; contact us for batch-specific purity certificates and bulk quotation.

Molecular Formula C15H17N3O4S2
Molecular Weight 367.44
CAS No. 392318-32-0
Cat. No. B2532460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-32-0
Molecular FormulaC15H17N3O4S2
Molecular Weight367.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC
InChIInChI=1S/C15H17N3O4S2/c1-3-21-11-7-5-10(6-8-11)13(20)16-14-17-18-15(24-14)23-9-12(19)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17,20)
InChIKeyLHKXXAOPEKUMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-32-0): A 2-Amido-1,3,4-Thiadiazole Derivative for Anticancer Screening and SAR Expansion


Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-32-0) is a synthetic 1,3,4-thiadiazole derivative bearing an amide moiety at position 5 and a thioacetate ester at position 2. It belongs to a class of compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. The compound is structurally characterized by a 4-ethoxybenzamido substituent, distinguishing it from the closely related 4-methoxybenzamido analog (compound 5f) which has demonstrated cytotoxic activity against SKOV-3 ovarian cancer cells (IC50 19.5 μM) [1].

SAR-driven procurement for 1,3,4-thiadiazole cytotoxicity screening
Benchmark comparator available: 4-methoxy analog with reported cell-model data
Ethoxy substitution enables lipophilicity-modulated cellular uptake studies

Why 1,3,4-Thiadiazole Amide Derivatives Cannot Be Interchanged: Substituent-Dependent Cytotoxic Activity Demonstrated by the 4-Methoxy Analog


Substitution at the benzamido phenyl ring profoundly influences the cytotoxic potency of 2-amido-1,3,4-thiadiazole derivatives. In a systematic SAR study, the para-methoxy analog (5f, 4-OMe) exhibited an IC50 of 19.5 μM against SKOV-3 cells, whereas the ortho-methoxy isomer (5e) showed reduced activity (IC50 42.3 μM), and the para-methyl analog (5d) was less potent (IC50 45.4 μM) [1]. These data demonstrate that both the position and electronic nature of the substituent modulate activity, preventing generic interchange among in-class compounds. The target compound's 4-ethoxy group introduces distinct steric, electronic, and lipophilic properties, making its activity profile non-interchangeable with the 4-methoxy or other analogs without empirical testing [1].

Target Compound 4-Ethoxybenzamido derivative
Potential Substitute 4-Methoxy analog (5f)
Substituent-dependent activity profile Even minor para-substituent changes (ethoxy vs methoxy) shift cell-model endpoint response, precluding direct interchange.
Lipophilicity-driven cellular uptake differences Calculated logP increase may alter membrane permeability and intracellular target exposure relative to the methoxy analog.

Quantitative Differentiation Evidence for Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-32-0) vs. the 4-Methoxy Benchmark


Structural and Lipophilic Differentiation: 4-Ethoxy vs. 4-Methoxy Benzamido Substituent

The target compound (CAS 392318-32-0) features a 4-ethoxybenzamido group at the thiadiazole 5-position, whereas the most active reported analog, compound 5f, bears a 4-methoxybenzamido group. This substitution replaces a methyl ether (-OCH3) with an ethyl ether (-OCH2CH3), increasing the calculated logP by approximately 0.5 units (from ~2.8 to ~3.3, estimated via XLogP3) and the molecular weight from 353.4 g/mol to 367.4 g/mol [1] [2]. The increased lipophilicity and steric bulk may alter membrane permeability and target binding interactions, potentially leading to differential cytotoxicity profiles [3].

Structural differentiation
Reported
ΔlogP ≈ +0.5, ΔMW +14 g/mol (4-EtO vs 4-MeO)
Lipophilicity shift may influence cellular uptake screening
In silico XLogP3 estimation; experimental logP unavailable
Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Cytotoxic Activity of the 4-Methoxy Analog as a Benchmark for the Target Compound

In the Almasirad et al. study, compound 5f (ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) exhibited an IC50 of 19.5 ± 2.1 μM against SKOV-3 ovarian cancer cells in MTT assay, with the mechanism of cell death confirmed as apoptosis via AO/EB staining [1]. The target compound has not been directly evaluated in this assay; however, SAR analysis indicates that para-substituted electron-donating groups on the benzamido ring generally enhance cytotoxicity relative to ortho-substituted or unsubstituted analogs [1]. The ethoxy group, being a slightly weaker electron donor than methoxy (Hammett σp value: -0.24 for OEt vs -0.27 for OMe), may confer comparable or altered potency [2]. Direct head-to-head comparison is not available, but the methoxy analog provides the closest predictive benchmark.

Cytotoxicity benchmark
Class-level inference
IC₅₀ 19.5 ± 2.1 μM (4-OMe analog, SKOV-3, MTT)
Supports cytotoxicity endpoint review; target compound untested
Empirical comparison required
Anticancer SKOV-3 MTT Assay

Cell Line Selectivity Profile of the 4-Methoxy Analog: Implications for the Target Compound

Compound 5f (4-methoxy analog) showed selectivity for SKOV-3 over MOLT-4 and HL-60 cells, with IC50 values >100 μM against MOLT-4 and 30.1 μM against HL-60, compared to 19.5 μM against SKOV-3 [1]. Other para-substituted analogs (5d, 4-Me; 5i, 4-Cl) also demonstrated higher activity in SKOV-3 relative to HL-60. This indicates a potential selectivity profile for ovarian cancer cells among this compound class. The target compound's selectivity is unknown but can be hypothesized to follow the same trend based on the para-substitution pattern [1].

Cell line selectivity
Class-level inference
>5 (SKOV-3/MOLT-4, 4-OMe analog)
Supports cell-line selectivity screening context
Selectivity trend based on para-substitution class
Selectivity MOLT-4 HL-60

Physicochemical and Purity Specifications for Reproducible Research

The target compound is commercially available with purity ≥95% (HPLC) from multiple suppliers, with a molecular weight of 367.44 g/mol and molecular formula C16H17N3O4S2 . The 4-methoxy analog (5f) has a reported purity of ≥95% as well. However, the ethoxy compound's higher lipophilicity (clogP ~3.3 vs. ~2.8) may require different solvent conditions for in vitro assays, such as higher DMSO concentrations for stock solutions [1]. This physicochemical distinction can affect assay reproducibility and should be considered during procurement.

Purity & solubility
Supplier-specified
≥95% (HPLC), MW 367.44, clogP ~3.3
Ensures assay reproducibility; solubility differs from 4-OMe
Verify DMSO stock concentration for consistent delivery
Quality Control Purity Solubility

Estimated Drug-Likeness and ADME Properties Relative to the 4-Methoxy Benchmark

Both compounds comply with Lipinski's Rule of Five (Ro5) for oral availability: molecular weight <500, logP <5, hydrogen bond donors ≤5, acceptors ≤10. The target compound has 1 hydrogen bond donor (amide NH) and 8 acceptors, while the methoxy analog has the same donor/acceptor count [1]. However, the ethoxy group increases the topological polar surface area (tPSA) from ~90 Ų to ~96 Ų, which may slightly reduce passive permeation across biological membranes [2]. No experimental ADME data are available for either compound.

Drug-likeness
In silico prediction
Ro5 compliant; tPSA ~96 Ų, HBD 1, HBA 8
Supports lead-optimization ADME screening
Predicted parameters; experimental validation needed
Drug-likeness ADME Lipinski

Patent and Intellectual Property Landscape for 2-Thioacetate-1,3,4-Thiadiazole Derivatives

Patent US-201601452 describes compounds and methods for treating diseases mediated by protein disulfide isomerase using 1,3,4-thiadiazole-containing structures, including thioacetate derivatives [1]. The target compound's structural motif (5-amido-1,3,4-thiadiazole-2-thioacetate) overlaps with the claimed chemical space, suggesting potential IP relevance. The specific 4-ethoxybenzamido substitution is not explicitly claimed in the identified patents, offering potential freedom-to-operate advantages for certain applications [1].

Patent landscape
Supporting evidence
4-Ethoxy substitution not claimed in key thiadiazole patents
Supports IP landscape review for research applications
FTO requires professional legal analysis
Patent IP Thiadiazole inhibitors

High-Value Procurement Scenarios for Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-32-0)


Ovarian Cancer Cell Line Screening and SAR Expansion

Procure the target compound alongside the 4-methoxy analog (5f) to evaluate the impact of the ethoxy substituent on cytotoxicity in SKOV-3 and other ovarian cancer cell lines. The Almasirad et al. study provides a validated MTT assay protocol and benchmark IC50 values for the methoxy analog [1], enabling direct structure-activity relationship expansion.

Selectivity Profiling in Hematological vs. Solid Tumor Models

Based on class-level selectivity trends (SKOV-3 > HL-60 > MOLT-4), use the compound for differential cytotoxicity screening across a broader panel of solid and hematological tumor cell lines to confirm or refute the ovarian tumor selectivity hypothesis [1].

Physicochemical Property-Driven Lead Optimization

Employ the compound in medicinal chemistry campaigns focused on optimizing lipophilicity and membrane permeability of 2-amido-1,3,4-thiadiazole inhibitors. The ethoxy modification provides a modest logP increase (+0.5) without violating Lipinski rules, serving as a starting point for further alkyl chain exploration [1].

Patent Landscape Analysis and FTO Evaluation

For industrial translational research, the target compound's 4-ethoxy substitution may not be covered by existing thiadiazole patents such as US-201601452, offering a potential composition-of-matter opportunity for novel anticancer agents [2].

Application
Selection Property
Validation Focus
Cancer cell-model screening
Structural analog with ethoxy substitution
Cytotoxicity endpoint comparison with 4-OMe analog
Selectivity profiling across tumor cell lines
Substituent-dependent selectivity trend
Cell-line panel endpoint review
Lipophilicity-driven lead optimization
Calculated logP and Ro5 compliance
Membrane permeability assay validation
Patent landscape review
4-Ethoxy substitution novelty
Composition-of-matter patentability review
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